Cas no 364-78-3 (4-fluoro-2-nitro-aniline)
4-fluoro-2-nitro-aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-nitroaniline
- 4-FLUORO-2-NITROBENZENEAMINE
- 2-NITRO-4-FLUOROANILINE
- Benzenamine, 4-fluoro-2-nitro-
- 4-Fluoro-2-Nitroaniline 2-Nitro-4-Fluoroaniline
- 4-Fluoro-2-nitro-phenylamine
- 2-Amino-5-fluoronitrobenzene
- 2-fluoro-5-bromonitrobenzene
- 4-fluoro-2-nitrobenzenamine
- Aniline,4-fluoro-2-nitro- (6CI,7CI,8CI)
- 4-Fluoro-2-nitrophenylamine
- NSC 402980
- 4-fluoro-2-nitro-aniline
- EINECS 206-666-0
- DS-1187
- AM20060293
- (4-fluoro-2-nitrophenyl)amine
- A6307
- NSC402980
- 4-Fluoro-2-nitroaniline, 97%
- 3ETQ4SN24P
- 4-Fluoro-2-nitrioaniline
- W-106607
- Z57473881
- SB76037
- BP-20100
- SCHEMBL537892
- InChI=1/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
- Aniline, 4-fluoro-2-nitro-
- AC-3693
- CS-W014364
- NSC-402980
- 2-nitro-4-fluoro-aniline
- PUGDHSSOXPHLPT-UHFFFAOYSA-
- MFCD00007830
- FT-0618461
- 2-nitro 4-fluro-aniline
- EN300-18234
- CHEMBL4556558
- 2-nitro 4-fluoro-aniline
- SY007215
- (7R)-7-(2-Hydroxy-2-phenylacetylamino)-6-oxo-3-{[1-(sulfomethyl)(1,2,3,4-tetraazol-5-ylthio)]methyl}-2H,7H,7aH-azetidino[2,1-b]1,3-thiazine-4-carboxylicacid
- 4-Fluoro-2-nitrophenyl-amine
- NS00041706
- 2-nitro-4-fluoro aniline
- DTXSID20189922
- F0380
- F0001-2720
- AKOS000119362
- BCP05910
- 364-78-3
- DTXCID80112413
- STL197500
- DB-023932
- 206-666-0
- FF61449
-
- MDL: MFCD00007830
- Inchi: 1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
- InChI Key: PUGDHSSOXPHLPT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)[N+](=O)[O-])N
- BRN: 2210197
Computed Properties
- Exact Mass: 156.03400
- Monoisotopic Mass: 156.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 71.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.3822 (estimate)
- Melting Point: 91.0 to 95.0 deg-C
- Boiling Point: 295.1°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:192.2°F
Degrees Celsius:89°C - Refractive Index: 1.472
- Water Partition Coefficient: Insoluble
- PSA: 71.84000
- LogP: 2.42050
- Solubility: Not available
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-fluoro-2-nitro-aniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1(b)
4-fluoro-2-nitro-aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-fluoro-2-nitro-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001688-1g |
4-Fluoro-2-nitroaniline |
364-78-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 001688-25g |
4-Fluoro-2-nitroaniline |
364-78-3 | 97% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 001688-100g |
4-Fluoro-2-nitroaniline |
364-78-3 | 97% | 100g |
£33.00 | 2022-03-01 | |
| Alichem | A019000090-1kg |
4-Fluoro-2-nitroaniline |
364-78-3 | 95% | 1kg |
$610.00 | 2023-09-02 | |
| Chemenu | CM109336-500g |
4-Fluoro-2-nitroaniline |
364-78-3 | 95% | 500g |
$204 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016367-100g |
4-fluoro-2-nitro-aniline |
364-78-3 | 98% | 100g |
¥180 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016367-25g |
4-fluoro-2-nitro-aniline |
364-78-3 | 98% | 25g |
¥47 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016367-5g |
4-fluoro-2-nitro-aniline |
364-78-3 | 98% | 5g |
¥26 | 2024-05-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 162558-25G |
4-fluoro-2-nitro-aniline |
364-78-3 | 25g |
¥418.54 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 162558-100G |
4-fluoro-2-nitro-aniline |
364-78-3 | 100g |
¥1372.42 | 2023-12-10 |
4-fluoro-2-nitro-aniline Related Literature
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Galina I. Buravchenko,Alexander M. Scherbakov,Lyubov G. Dezhenkova,Lianet Monzote,Andrey E. Shchekotikhin RSC Adv. 2021 11 38782
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2. Nitration of 5-fluoro-2,1,3-benzoselenadiazoles, and the synthesis of 4-fluoro3-nitro-, 4-fluoro-6-nitro-, 5-fluoro-3-nitro-o-phenylenediamines and 3,4-diamino-2-nitrophenols by subsequent deselenationWei Tian,Spiros Grivas,Kjell Olsson J. Chem. Soc. Perkin Trans. 1 1993 257
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Serife O. Hacioglu,Ece Aktas,Gonul Hizalan,Naime Akbasoglu,Ali Cirpan,Levent Toppare New J. Chem. 2022 46 14826
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Deepak B. Nale,Bhalchandra M. Bhanage Green Chem. 2015 17 2480
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Margherita Brindisi,Simone Brogi,Samuele Maramai,Alessandro Grillo,Giuseppe Borrelli,Stefania Butini,Ettore Novellino,Marco Allarà,Alessia Ligresti,Giuseppe Campiani,Vincenzo Di Marzo,Sandra Gemma RSC Adv. 2016 6 64651
Additional information on 4-fluoro-2-nitro-aniline
Professional Introduction to 4-Fluoro-2-nitro-aniline (CAS No. 364-78-3)
4-fluoro-2-nitro-aniline is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 364-78-3, has garnered considerable attention due to its utility in the synthesis of various pharmacologically active molecules. The presence of both a fluorine substituent and a nitro group on the aniline backbone imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in drug development.
The chemical structure of 4-fluoro-2-nitro-aniline consists of a benzene ring substituted with a fluorine atom at the fourth position and a nitro group at the second position, attached to an amino group. This arrangement results in a molecule with moderate solubility in organic solvents, which is advantageous for various synthetic applications. The fluorine atom, being electronegative, influences the electronic distribution of the molecule, while the nitro group enhances its reactivity in nucleophilic substitution reactions.
In recent years, 4-fluoro-2-nitro-aniline has been extensively studied for its role in the development of novel therapeutic agents. Its structural features make it a versatile building block for constructing more complex molecules with potential pharmacological activity. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling aspects of 4-fluoro-2-nitro-aniline is its ability to serve as a precursor for biologically active compounds. Researchers have leveraged its reactivity to develop molecules that target specific enzymatic pathways involved in disease mechanisms. The fluorine substituent, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates, making it an attractive feature for medicinal chemists.
The synthesis of 4-fluoro-2-nitro-aniline typically involves nitration and fluorination reactions on aniline derivatives. These processes require careful optimization to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these reactions, allowing for more sustainable production methods. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry enable precise characterization of the compound, ensuring its suitability for downstream applications.
In academic research, 4-fluoro-2-nitro-aniline has been employed in studies exploring its interactions with biological targets. For example, computational modeling has been used to predict how this compound might bind to enzymes or receptors, providing insights into its potential therapeutic effects. Such studies not only enhance our understanding of molecular recognition but also guide the design of more effective drugs.
The pharmaceutical industry has also recognized the value of 4-fluoro-2-nitro-aniline as a key intermediate. Companies specializing in custom synthesis offer this compound to researchers who need it for their drug discovery programs. The demand for high-quality 4-fluoro-2-nitro-aniline reflects its importance in developing next-generation therapeutics.
The environmental impact of producing and using 4-fluoro-2-nitro-aniline is another area of consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where efficiency and environmental responsibility are paramount.
In conclusion, 4-fluoro-2-nitro-aniline, identified by CAS number 364-78-3, is a multifaceted compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new uses for this compound, its importance in drug development is likely to grow further.
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